[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol
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Overview
Description
[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family, which is known for its diverse range of biological activities. The synthesis, mechanism of action, and biochemical and physiological effects of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol have been studied in detail, and there is a growing interest in its potential future applications.
Scientific Research Applications
Anticancer and Antimicrobial Applications
One study focused on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, with one compound showing significant potency. Additionally, these compounds exhibited notable in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbial resistance to pharmaceuticals (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Material Science and Catalysis
In material science, the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 was explored. This process elucidated that ethene formation is mechanistically separated from the formation of higher alkenes, providing insight into controlling the ethene/propene selectivity in methanol-to-alkenes catalysis (S. Svelle, F. Joensen, J. Nerlov, U. Olsbye, K. Lillerud, S. Kolboe, M. Bjørgen, 2006).
Another study investigated the "coking" of zeolites during methanol conversion, providing insights into how spatial constraints affect the deactivation of acidic zeolite catalysts. The research highlighted how the formation of unsaturated hydrocarbons and the subsequent reaction rate increase and decline due to exhaustive pore filling contribute to catalyst deactivation (H. Schulz, 2010).
Lipase and α-Glucosidase Inhibition
A study on novel heterocyclic compounds derived from oxazole showed significant lipase and α-glucosidase inhibition activities. This suggests their potential application in the development of new therapeutic agents for diseases related to these enzymes (O. Bekircan, S. Ülker, E. Menteşe, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It’s worth noting that similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit antiviral activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol. Factors such as temperature, pH, and light exposure can affect the stability and activity of the compound . .
properties
IUPAC Name |
[5-(4-chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-15-11(7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZDQMOFLXDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CO)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol |
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